5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a bromine atom, a dioxidotetrahydrothienyl group, and a furan ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Bromination: Introduction of the bromine atom into the precursor molecule.
Thienyl Group Addition: Incorporation of the dioxidotetrahydrothienyl group under controlled conditions.
Furan Ring Formation: Cyclization reactions to form the furan ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1-benzofuran-2-carboxamide .
- 5-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide .
Uniqueness
Compared to similar compounds, 5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its distinct structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
Biological Activity
5-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12BrNO4S, with a molecular weight of approximately 322.18 g/mol. The compound features a bromine atom, a furan ring, and a tetrahydrothiophene moiety with a dioxo substituent, which contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C10H12BrNO4S |
Molecular Weight | 322.18 g/mol |
IUPAC Name | This compound |
InChI Key | JTJARSUEGPVWRW-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfone group is known to inhibit certain enzymes, while the furan ring and bromine atom may interact with cellular receptors, influencing various signaling pathways. This multi-target interaction is critical for its potential therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Anticancer Properties
In vitro studies have demonstrated that the compound may possess anticancer activity. It has been evaluated against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. Preliminary findings suggest that it may inhibit cell proliferation and induce apoptosis in these cell lines.
Case Studies
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of similar compounds found that derivatives exhibited MIC (Minimum Inhibitory Concentration) values ranging from 62.5 µg/mL against E. coli to higher values for resistant strains of Staphylococcus aureus .
- Anticancer Research : Another study explored the effects of related compounds on HeLa cells, reporting IC50 values indicating significant cytotoxicity at concentrations below 250 µg/mL .
In Vitro Studies
Several in vitro studies have assessed the biological activity of this compound:
- Antibacterial Activity : Demonstrated effectiveness against multiple bacterial strains.
- Cytotoxicity : Showed potential cytotoxic effects on cancer cell lines with IC50 values indicating effective inhibition of cell growth.
Computational Studies
In silico studies have suggested that the compound interacts favorably with target proteins involved in critical biological pathways. Molecular docking simulations indicate strong binding affinities to specific enzymes associated with cancer progression .
Properties
IUPAC Name |
5-bromo-N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-12(7-4-5-17(14,15)6-7)10(13)8-2-3-9(11)16-8/h2-3,7H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLWNZQJXWVULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49726846 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.